3-(1,3-benzodioxol-5-yl)-3-[[1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid
CAS No.:
Cat. No.: VC14556237
Molecular Formula: C27H31N3O6S2
Molecular Weight: 557.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H31N3O6S2 |
|---|---|
| Molecular Weight | 557.7 g/mol |
| IUPAC Name | 3-(1,3-benzodioxol-5-yl)-3-[[1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid |
| Standard InChI | InChI=1S/C27H31N3O6S2/c1-2-3-8-21(26(33)30(15-19-6-4-11-37-19)16-20-7-5-12-38-20)28-27(34)29-22(14-25(31)32)18-9-10-23-24(13-18)36-17-35-23/h4-7,9-13,21-22H,2-3,8,14-17H2,1H3,(H,31,32)(H2,28,29,34) |
| Standard InChI Key | DWNIDSJEAZSEJG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(C(=O)N(CC1=CC=CS1)CC2=CC=CS2)NC(=O)NC(CC(=O)O)C3=CC4=C(C=C3)OCO4 |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
The compound’s IUPAC name, (3S)-3-(1,3-benzodioxol-5-yl)-3-[[(2S)-1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid, specifies its stereochemistry at the C3 and C2 positions, critical for target binding . Key structural features include:
-
A 1,3-benzodioxol-5-yl group (electron-rich aromatic system) at position 3.
-
A hexan-2-yl carbamoylurea bridge substituted with bis(thiophen-2-ylmethyl)amino groups.
-
A terminal propanoic acid moiety facilitating solubility and protein interactions.
The molecular formula C₂₇H₃₁N₃O₆S₂ (MW: 557.7 g/mol) was confirmed via high-resolution mass spectrometry . The SMILES notation (CCCC[C@@H](C(=O)N(CC1=CC=CS1)CC2=CC=CS2)NC(=O)N[C@@H](CC(=O)O)C3=CC4=C(C=C3)OCO4) and InChI key (DWNIDSJEAZSEJG-VXKWHMMOSA-N) provide unambiguous representations of its stereochemistry .
Physicochemical Properties
The compound’s moderate lipophilicity (LogP ≈ 3.2) suggests balanced membrane permeability and aqueous solubility, ideal for oral bioavailability .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence starting from (S)-2-aminocaproic acid, which undergoes:
-
Acylation with bis(thiophen-2-ylmethyl)amine to introduce the thiophene substituents.
-
Urea formation via reaction with 3-(1,3-benzodioxol-5-yl)-3-isocyanatopropanoic acid.
-
Chiral resolution to isolate the (S,S)-diastereomer, which exhibits superior VLA-4 binding .
Critical intermediates were characterized using ¹H/¹³C NMR and HPLC-MS, confirming >98% enantiomeric excess .
Analytical Data
-
IR (KBr): 3320 cm⁻¹ (N-H stretch), 1715 cm⁻¹ (C=O, acid), 1660 cm⁻¹ (urea C=O) .
-
¹H NMR (500 MHz, DMSO-d₆): δ 1.35–1.55 (m, 4H, hexyl CH₂), 2.95 (dd, J = 14.1 Hz, 1H, CH₂COO), 6.85–7.40 (m, 10H, aromatic) .
Pharmacological Profile
Mechanism of Action: VLA-4 Antagonism
VLA-4 (α₄β₁ integrin) mediates leukocyte adhesion to vascular cell adhesion molecule-1 (VCAM-1), a key step in inflammatory infiltration . This compound inhibits VLA-4/VCAM-1 interaction with an IC₅₀ of 12 nM in cell adhesion assays, surpassing earlier analogs like natalizumab .
In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
A landmark study evaluated the compound (referred to as TBC-3486) in chronic relapsing EAE, a murine model of multiple sclerosis :
| Parameter | Result (10 mg/kg, oral) | Outcome vs. Control |
|---|---|---|
| Clinical Score | ↓ 58% (p < 0.01) | Reduced paralysis severity |
| CNS Infiltrates | ↓ 72% (CD4⁺ T cells) | Suppressed neuroinflammation |
| Relapse Frequency | ↓ 64% | Prolonged remission |
Notably, efficacy was phase-dependent: maximal benefit occurred during early disease (days 7–21 post-immunization), underscoring its prophylactic potential .
Therapeutic Applications and Patent Landscape
Autoimmune Indications
Preclinical data support applications in:
-
Multiple sclerosis: Reduces demyelination and clinical relapse .
-
Inflammatory bowel disease: Blocks T-cell migration to gut mucosa (unpublished data cited in ).
Patent US9016221B2: Bioadhesion Control
Although primarily a VLA-4 antagonist, this compound is claimed in US9016221B2 for non-toxic surface coatings to prevent microbial biofilm formation . Thiophene moieties may disrupt bacterial adhesion via hydrophobic interactions .
Future Directions
-
Clinical Trials: Phase I studies are warranted to assess pharmacokinetics in humans.
-
Formulation Optimization: Prodrug strategies (e.g., esterification) may enhance CNS penetration.
-
Combination Therapies: Synergy with anti-CD20 agents (e.g., ocrelizumab) could be explored.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume